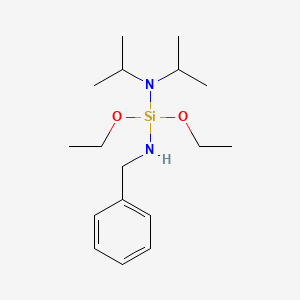
N'-Benzyl-1,1-diethoxy-N,N-di(propan-2-yl)silanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Benzyl-1,1-diethoxy-N,N-di(propan-2-yl)silanediamine is a silicon-based organic compound characterized by the presence of benzyl, diethoxy, and di(propan-2-yl) groups attached to a silanediamine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Benzyl-1,1-diethoxy-N,N-di(propan-2-yl)silanediamine typically involves the reaction of benzylamine with diethoxysilane in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Benzylamine} + \text{Diethoxysilane} \rightarrow \text{N’-Benzyl-1,1-diethoxy-N,N-di(propan-2-yl)silanediamine} ]
Industrial Production Methods
In an industrial setting, the production of N’-Benzyl-1,1-diethoxy-N,N-di(propan-2-yl)silanediamine may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. The purification of the final product is typically achieved through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N’-Benzyl-1,1-diethoxy-N,N-di(propan-2-yl)silanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The benzyl and diethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N’-Benzyl-1,1-diethoxy-N,N-di(propan-2-yl)silanediamine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of silicon-based polymers and materials.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of N’-Benzyl-1,1-diethoxy-N,N-di(propan-2-yl)silanediamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s silicon core and functional groups play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties.
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)butanamide: Exhibits analgesic and antiallodynic activities.
Uniqueness
N’-Benzyl-1,1-diethoxy-N,N-di(propan-2-yl)silanediamine is unique due to its silicon-based structure, which imparts distinct chemical and physical properties compared to carbon-based analogs. This uniqueness makes it valuable for applications requiring specific reactivity and stability.
Propriétés
Numéro CAS |
923560-80-9 |
|---|---|
Formule moléculaire |
C17H32N2O2Si |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
N-[(benzylamino)-diethoxysilyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C17H32N2O2Si/c1-7-20-22(21-8-2,19(15(3)4)16(5)6)18-14-17-12-10-9-11-13-17/h9-13,15-16,18H,7-8,14H2,1-6H3 |
Clé InChI |
UVSGRBMSXJGLMT-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](NCC1=CC=CC=C1)(N(C(C)C)C(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


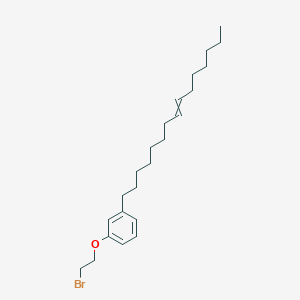
![5-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194581.png)
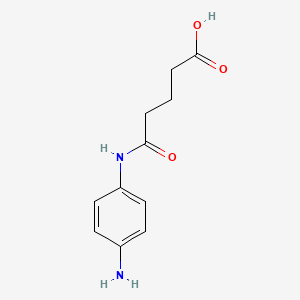
![5-[(Benzenesulfonyl)methylidene]-2,5-dihydro-1,2,4-triazine](/img/structure/B14194587.png)
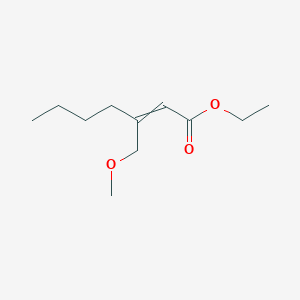
![3-Chloropropyl 3-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B14194605.png)

![(2R)-2-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14194611.png)
![6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate](/img/structure/B14194618.png)
![2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14194624.png)
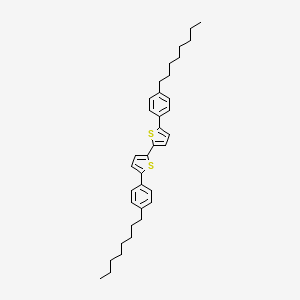
![1-(Phenylethynyl)-3-{[4-(phenylethynyl)phenyl]ethynyl}benzene](/img/structure/B14194645.png)

![5-[(Benzenesulfonyl)methyl]-6-methoxy-1,2,4-triazine](/img/structure/B14194653.png)
